molecular formula C18H24N2O4 B13691318 1,2-Bis(3,4-dimethoxyphenyl)-1,2-ethanediamine

1,2-Bis(3,4-dimethoxyphenyl)-1,2-ethanediamine

Cat. No.: B13691318
M. Wt: 332.4 g/mol
InChI Key: KBESEIUIYAWEEV-UHFFFAOYSA-N
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Description

1,2-Bis(3,4-dimethoxyphenyl)-1,2-ethanediamine is an organic compound characterized by the presence of two 3,4-dimethoxyphenyl groups attached to an ethanediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(3,4-dimethoxyphenyl)-1,2-ethanediamine typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The product is then purified using recrystallization techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as chromatography .

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(3,4-dimethoxyphenyl)-1,2-ethanediamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2-Bis(3,4-dimethoxyphenyl)-1,2-ethanediamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis(3,4-dimethoxyphenyl)-1,2-ethanediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

    1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Similar in structure but differs in the presence of carbonyl groups instead of amine groups.

    1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-diol: Contains hydroxyl groups instead of amine groups.

Uniqueness: 1,2-Bis(3,4-dimethoxyphenyl)-1,2-ethanediamine is unique due to its ethanediamine backbone, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C18H24N2O4/c1-21-13-7-5-11(9-15(13)23-3)17(19)18(20)12-6-8-14(22-2)16(10-12)24-4/h5-10,17-18H,19-20H2,1-4H3

InChI Key

KBESEIUIYAWEEV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C(C2=CC(=C(C=C2)OC)OC)N)N)OC

Origin of Product

United States

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